molecular formula C21H26N2O3S B11374799 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide

Cat. No.: B11374799
M. Wt: 386.5 g/mol
InChI Key: DITGVODEDUWFAB-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine ring with an ethylating agent.

    Oxidation: The thiazine ring is oxidized to introduce the dioxido groups.

    Acylation: The final step involves the acylation of the oxidized thiazine ring with N-pentylacetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxido groups.

    Substitution: Various substituents can be introduced at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction may yield the corresponding reduced forms.

Scientific Research Applications

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic applications.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide is unique due to its specific acetamide functional group and the pentyl chain, which may confer distinct properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-pentylacetamide

InChI

InChI=1S/C21H26N2O3S/c1-3-5-8-13-22-21(24)15-23-19-12-11-16(4-2)14-18(19)17-9-6-7-10-20(17)27(23,25)26/h6-7,9-12,14H,3-5,8,13,15H2,1-2H3,(H,22,24)

InChI Key

DITGVODEDUWFAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CN1C2=C(C=C(C=C2)CC)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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